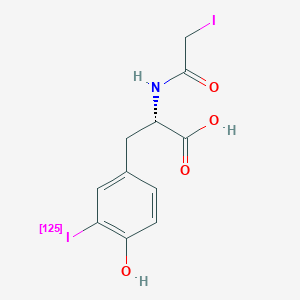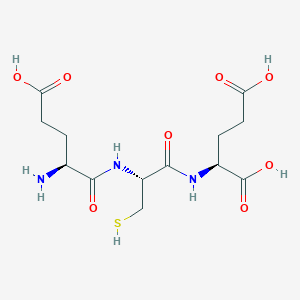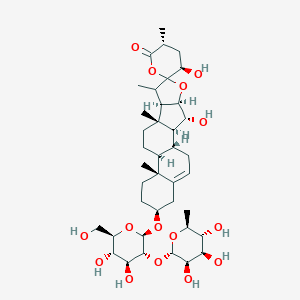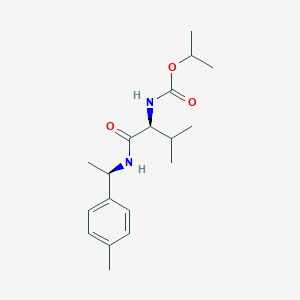
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide, also known as ABT-737, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2005 by Abbott Laboratories and has since been used in various studies to investigate its mechanism of action and its potential therapeutic applications.
作用机制
The mechanism of action of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide involves its binding to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic proteins from interacting with pro-apoptotic proteins such as Bax and Bak, which are responsible for initiating the apoptotic pathway. As a result, N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide induces apoptosis in cancer cells by releasing the pro-apoptotic proteins from the inhibitory effect of the anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has been shown to have specific biochemical and physiological effects on cancer cells. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin, by inhibiting the function of anti-apoptotic proteins.
实验室实验的优点和局限性
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. It has a high affinity for anti-apoptotic proteins, which makes it a potent inducer of apoptosis in cancer cells. However, N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide also has some limitations. It has a short half-life in vivo, which limits its efficacy in animal studies. It also has a narrow therapeutic window, which means that it can induce toxicity in normal cells at high doses.
未来方向
There are several future directions for the research on N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide. One potential direction is to develop more potent and selective inhibitors of anti-apoptotic proteins that can overcome the limitations of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide. Another direction is to investigate the potential of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the use of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide in other disease models, such as neurodegenerative diseases, could also be explored.
合成方法
The synthesis of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide involves a series of chemical reactions that start with the condensation of 2-amino-1,3-benzothiazole and 2,4-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product. The synthesis of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has been extensively used in scientific research to investigate its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the function of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has been tested in various cancer cell lines and has shown promising results in preclinical studies.
属性
产品名称 |
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide |
|---|---|
分子式 |
C14H9Cl2N3OS |
分子量 |
338.2 g/mol |
IUPAC 名称 |
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-7-1-3-9(10(16)5-7)13(20)18-8-2-4-11-12(6-8)21-14(17)19-11/h1-6H,(H2,17,19)(H,18,20) |
InChI 键 |
VGSCUAAYWMMTCS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=N2)N |
规范 SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)






![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)

![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)